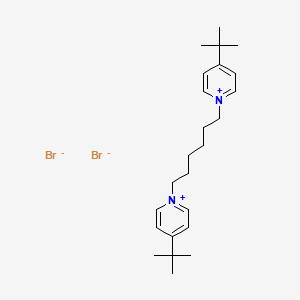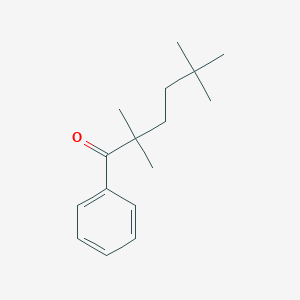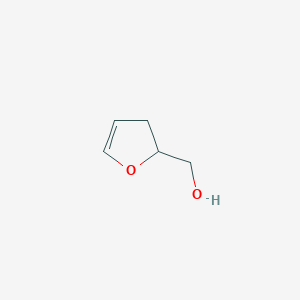![molecular formula C3H10N2O B14589060 2-[(Aminomethyl)amino]ethan-1-ol CAS No. 61413-47-6](/img/structure/B14589060.png)
2-[(Aminomethyl)amino]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Aminomethyl)amino]ethan-1-ol, also known as N-(2-Hydroxyethyl)ethylenediamine, is a chemical compound with the molecular formula C4H12N2O. It is a colorless, viscous liquid with a mild ammoniacal odor. This compound is both an amine and an alcohol, making it a versatile intermediate in various chemical reactions and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
2-[(Aminomethyl)amino]ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of ethylenediamine with ethylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Another method involves the distillation of the amine through a Vigreux column, followed by redistillation from solid sodium hydroxide (NaOH) and calcium hydride (CaH2). This process helps in obtaining a highly pure form of the compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using ethylenediamine and ethylene oxide. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure consistent product quality. The final product is then purified through distillation and other separation techniques .
化学反应分析
Types of Reactions
2-[(Aminomethyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The amine and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reactions: These reactions often involve halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while reduction can yield simpler amines or alcohols. Substitution reactions can produce a wide range of derivatives, including halogenated compounds .
科学研究应用
2-[(Aminomethyl)amino]ethan-1-ol has numerous applications in scientific research, including:
作用机制
The mechanism of action of 2-[(Aminomethyl)amino]ethan-1-ol involves its interaction with various molecular targets and pathways. As an amine and alcohol, it can participate in acid-base reactions, forming salts and water. These reactions are often exothermic, releasing heat. The compound’s hydroxyl group can also engage in hydrogen bonding, influencing its reactivity and interactions with other molecules .
相似化合物的比较
Similar Compounds
Ethanolamine: Similar in structure but lacks the additional amine group.
Diethanolamine: Contains two hydroxyl groups instead of one.
Triethanolamine: Contains three hydroxyl groups and is more complex in structure
Uniqueness
2-[(Aminomethyl)amino]ethan-1-ol is unique due to its combination of amine and alcohol functional groups, making it highly versatile in various chemical reactions and applications. Its ability to participate in both acid-base and hydrogen bonding interactions sets it apart from other similar compounds .
属性
CAS 编号 |
61413-47-6 |
|---|---|
分子式 |
C3H10N2O |
分子量 |
90.12 g/mol |
IUPAC 名称 |
2-(aminomethylamino)ethanol |
InChI |
InChI=1S/C3H10N2O/c4-3-5-1-2-6/h5-6H,1-4H2 |
InChI 键 |
NWTYCFFQLWYXHG-UHFFFAOYSA-N |
规范 SMILES |
C(CO)NCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone](/img/structure/B14588978.png)
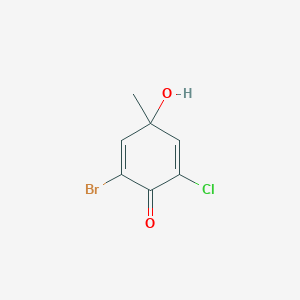
![4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile](/img/structure/B14588987.png)
![2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14588988.png)
![4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid](/img/structure/B14588995.png)
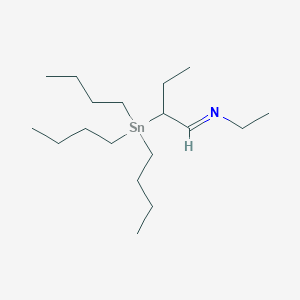

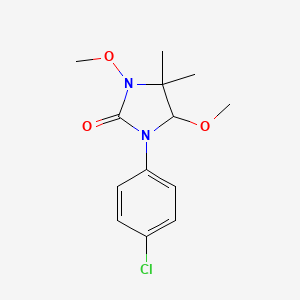
![N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide](/img/structure/B14589017.png)

